alpha-Methylcinnamic acid

Enzyme inhibition Cancer research Steroid metabolism

α-Methylcinnamic acid (α-MCA) solves the critical limitation of unsubstituted cinnamic acid in enzyme inhibition and antimicrobial studies. The α-methyl substitution confers >99% reduction in oxidoreductase turnover, enabling sustained presence in enzyme mechanism studies. For AKR1C3-targeting cancer research, α-MCA delivers 7.8-fold higher potency (IC₅₀ 6.4 μM vs. 50 μM for cinnamic acid). In antimicrobial potentiation, it achieves a 1.68 log CFU·cm⁻² reduction against sessile S. aureus when combined with CTAB, a synergistic effect not replicated by unsubstituted cinnamic acid.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 1895-97-2
Cat. No. B160838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Methylcinnamic acid
CAS1895-97-2
Synonymsalpha-methylcinnamic acid
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC(=CC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C10H10O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)/b8-7+
InChIKeyXNCRUNXWPDJHGV-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Methylcinnamic acid (CAS 1895-97-2) Product Selection Guide for Scientific Procurement


alpha-Methylcinnamic acid (α-MCA, CAS 1895-97-2), systematically (E)-2-methyl-3-phenylprop-2-enoic acid , is an α-substituted derivative of cinnamic acid bearing a methyl group at the alpha-position of the propenoic acid chain [1]. Commercially available at purities exceeding 98.0% (GC/T) with a melting point of 79.0–83.0°C and methanol solubility , this compound serves as a building block in organic synthesis and is investigated for selective enzyme inhibition, antimicrobial potentiation, and materials applications [1].

alpha-Methylcinnamic acid (CAS 1895-97-2): Why Generic Substitution by Unsubstituted Cinnamic Acid is Scientifically Invalid


Unsubstituted cinnamic acid cannot functionally substitute for alpha-methylcinnamic acid in critical research applications. The α-methyl substitution fundamentally alters substrate recognition by key metabolic enzymes: while cinnamic acid is efficiently processed by ferulic acid decarboxylase (Fdc1) and other oxidoreductases, α-MCA functions as a poor substrate or a potent inhibitor depending on the enzymatic context [1] [2]. In antimicrobial potentiation studies, α-MCA exhibits specific synergistic behavior with biocides that unsubstituted cinnamic acid does not replicate [3]. The following evidence items quantify these differential properties that mandate α-MCA-specific procurement.

alpha-Methylcinnamic acid (CAS 1895-97-2) Quantitative Differentiation Evidence Guide


AKR1C3 Enzyme Inhibition: 7.8-Fold Higher Potency vs. Unsubstituted Cinnamic Acid

In a spectrophotometric assay evaluating human recombinant AKR1C3 (17β-hydroxysteroid dehydrogenase type 5) inhibition using 9,10-phenanthrenequinone as substrate, alpha-methylcinnamic acid exhibited an IC₅₀ value of 6.4 μM, demonstrating 7.8-fold higher inhibitory potency compared to unsubstituted cinnamic acid, which showed an IC₅₀ of 50 μM in the same assay system [1].

Enzyme inhibition Cancer research Steroid metabolism

Enzymatic Substrate Specificity: 99.3% Reduction in Oxidoreductase Activity vs. Cinnamic Acid

When evaluated as substrates in an oxidoreductase enzyme system, alpha-methylcinnamic acid demonstrated dramatically reduced enzymatic turnover compared to cinnamic acid. The measured activity for α-methyl-cinnamic acid was <3±0.1 nmol min⁻¹ mg⁻¹, representing <0.7% relative activity, whereas cinnamic acid exhibited 498±39 nmol min⁻¹ mg⁻¹ (100% relative activity) under identical conditions [1].

Metabolic engineering Enzyme kinetics Biocatalysis

Antifungal Mutant Screening: Moderate Activity in Cell Wall Integrity Pathway Assessment

In a systematic screening of 33 cinnamic acid derivatives against Saccharomyces cerevisiae cell wall integrity mutants (slt2Δ, bck1Δ, glr1Δ), alpha-methylcinnamic acid was classified in Group 2 (moderate activity), showing growth scores of 6 (WT), 4 (slt2Δ), 6 (bck1Δ), and 6 (glr1Δ) on a scale where 0 indicates complete inhibition [1]. By contrast, Group 1 compounds (4-chloro-α-methylcinnamic acid and 4-methylcinnamic acid) achieved complete inhibition (score 0) across all mutant strains, and Group 3 compounds including unsubstituted cinnamic acid showed no activity (score 6 across all strains) [1].

Antifungal screening Cell wall integrity MAPK pathway

Biocide Potentiation: Synergistic Activity with CTAB Against S. aureus Biofilms

In combination with cetyltrimethylammonium bromide (CTAB), alpha-methylcinnamic acid achieved a 1.68 ± 0.30 log CFU·cm⁻² reduction against sessile Staphylococcus aureus, representing the maximum bactericidal efficacy observed for this species among all phytochemical-biocide combinations tested [1]. The combination of lactic acid (LA) with α-MCA demonstrated a fractional inhibitory concentration index (FICI) ≤ 1 against both E. coli and S. aureus, indicating additive to synergistic interaction [1].

Antimicrobial potentiation Biofilm control Surface disinfection

Ferroelectric Liquid Crystal Application: α-Methyl Substitution Enables Sm*C Phase Properties

Alpha-methylcinnamic acid ester derivatives are specifically claimed as ferroelectric liquid crystal materials or additives that address stability limitations of earlier compounds containing azomethine bonds [1]. The α-methyl substitution confers chemical stability against hydrolysis and photoisomerization, and eliminates undesirable coloration associated with azomethine-containing liquid crystals, while enabling the chiral smectic C (Sm*C) phase required for ferroelectric response [1].

Liquid crystals Ferroelectric materials Display technology

Synthetic Coupling Efficiency: 75% Yield in Amide Hybridization Reactions

In hybridization reactions coupling substituted cinnamic acids with aminoadamantanes, alpha-methylcinnamic acid achieved a synthetic yield of 75% when coupled with amantadine (yielding α-CH₃-CA-Am), comparable to the 83% yield obtained with unsubstituted cinnamic acid under identical conditions [1]. With memantine, the yield was 59%, and with rimantadine, 62% [1].

Organic synthesis Amide coupling Hybrid molecules

alpha-Methylcinnamic acid (CAS 1895-97-2) Validated Research and Industrial Application Scenarios


AKR1C3-Targeted Cancer Research and Lead Optimization

α-MCA is the optimal cinnamic acid scaffold for researchers investigating AKR1C3 inhibition in hormone-dependent cancers (prostate, breast, endometrial). With an IC₅₀ of 6.4 μM, it provides 7.8-fold higher potency than unsubstituted cinnamic acid (IC₅₀ = 50 μM), serving as a validated starting point for further structural modifications targeting enhanced inhibitor development [1].

Metabolic Stability Studies and Biocatalytic Engineering

For investigations requiring a cinnamic acid scaffold resistant to enzymatic turnover, α-MCA is the appropriate selection. It exhibits >99% reduction in oxidoreductase activity compared to cinnamic acid (<3 vs. 498 nmol min⁻¹ mg⁻¹), enabling studies where sustained compound presence is required or where differential substrate specificity informs enzyme mechanism studies [2].

Antimicrobial Potentiation and Biocide Formulation Development

α-MCA demonstrates species-specific biocide potentiation effects, achieving 1.68 ± 0.30 log CFU·cm⁻² reduction against sessile S. aureus when combined with CTAB. With FICI ≤ 1 values in combination with lactic acid against both E. coli and S. aureus, it is suitable for researchers developing surface disinfection formulations or investigating antimicrobial synergy mechanisms [3].

Ferroelectric Liquid Crystal Materials Research

α-Methylcinnamic acid ester derivatives are specifically claimed for ferroelectric liquid crystal applications, offering chemical stability advantages over azomethine-containing legacy materials including resistance to hydrolysis and photoisomerization. Procurement is indicated for materials scientists developing Sm*C phase liquid crystal compositions for display or optical switching applications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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